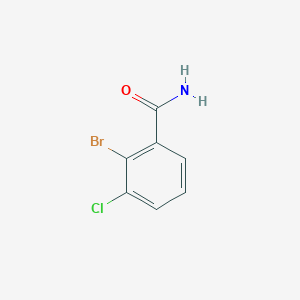

2-Bromo-3-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOYZMDNYJMUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

High Resolution Spectroscopic Characterization and Quantum Chemical Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

The experimental FT-IR and FT-Raman spectra of benzamide (B126) and its derivatives are often interpreted with the aid of quantum chemical calculations, such as Density Functional Theory (DFT). These calculations help in assigning the observed vibrational frequencies to specific modes of molecular motion. For related benzamide compounds, DFT calculations using methods like B3LYP with basis sets such as 6-311+G(d,p) and 6-311++G(d,p) have been effectively used to predict vibrational spectra. niscpr.res.inresearchid.co A scaling factor is often applied to the calculated frequencies to improve the correlation with experimental data. niscpr.res.injocpr.com

The FT-IR and FT-Raman spectra exhibit characteristic bands corresponding to the vibrations of the amide group and the substituted benzene (B151609) ring. For instance, in related benzamides, the N-H stretching vibrations are typically observed in the high-frequency region, while the C=O stretching of the amide group gives rise to a strong band around 1650–1680 cm⁻¹. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. jocpr.com The vibrations involving the carbon-halogen (C-Br and C-Cl) bonds are found at lower frequencies.

Table 1: Tentative Vibrational Assignments for 2-Bromo-3-chlorobenzamide based on related compounds

| Vibrational Mode | **Expected FT-IR Wavenumber (cm⁻¹) ** | **Expected FT-Raman Wavenumber (cm⁻¹) ** |

|---|---|---|

| N-H Asymmetric Stretch | ~3400 | ~3400 |

| N-H Symmetric Stretch | ~3200 | ~3200 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=O Stretch (Amide I) | 1680-1650 | 1680-1650 |

| N-H Bending (Amide II) | 1650-1620 | 1650-1620 |

| C-N Stretch | 1420-1380 | 1420-1380 |

| C-Cl Stretch | 800-600 | 800-600 |

| C-Br Stretch | 700-500 | 700-500 |

Note: This table is predictive and based on data from similar benzamide structures. Precise values for this compound require experimental measurement.

The positions and intensities of the vibrational bands are highly sensitive to the molecular structure, including the effects of the bromine and chlorine substituents on the benzene ring. researchid.co The electron-withdrawing nature of the halogen atoms influences the electron density distribution within the molecule, which in turn affects the force constants of the bonds and the resulting vibrational frequencies. For example, the position of the C=O stretching band can provide insights into the extent of intramolecular hydrogen bonding involving the amide group. The distinct patterns in the fingerprint region (below 1500 cm⁻¹) are characteristic of the substitution pattern on the aromatic ring.

Comprehensive FT-IR and FT-Raman Spectroscopic Assignments

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity of atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the hydrogen and carbon atoms, respectively. researchgate.net However, for a complete and unambiguous structural elucidation, two-dimensional (2D) NMR techniques are employed. uva.nlnih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule, such as those on the aromatic ring. researchgate.netgithub.io

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netcolumbia.edu This is crucial for connecting different structural fragments, for instance, linking the amide proton to the carbonyl carbon and the aromatic ring carbons. youtube.com

By combining the information from these 2D NMR experiments, a complete map of the molecular structure of this compound can be constructed.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~167 |

| C-Br | - | ~120 |

| C-Cl | - | ~133 |

| C-CONH₂ | - | ~135 |

| Aromatic CH | 7.3 - 7.8 | 127 - 134 |

| NH₂ | 6.0 - 8.0 (broad) | - |

Note: These are estimated chemical shift ranges based on analogous compounds. rsc.orgrsc.org The exact values are dependent on the solvent and experimental conditions.

The electronegative bromine and chlorine atoms significantly influence the ¹H and ¹³C chemical shifts. libretexts.org Their electron-withdrawing inductive effects generally cause a downfield shift (higher ppm values) for nearby nuclei. The specific positions of the halogens on the benzene ring create a distinct pattern of chemical shifts for the aromatic protons and carbons, which can be rationalized by considering both inductive and resonance effects. The amide group also exerts its own electronic influence on the aromatic ring.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior upon ionization. researchgate.netrsc.org

For this compound (C₇H₅BrClNO), the molecular ion peak in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion.

Electron impact (EI) ionization often leads to fragmentation of the molecule. uni-saarland.de The fragmentation pathways can provide valuable structural information. Common fragmentation patterns for benzamides include the loss of the amino group (NH₂) and the cleavage of the bond between the carbonyl group and the aromatic ring. libretexts.orgarizona.edu

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Notes |

|---|---|---|

| [M]⁺ | [C₇H₅BrClNO]⁺ | Molecular ion |

| [M-NH₂]⁺ | [C₇H₄BrClO]⁺ | Loss of the amino group |

| [C₇H₄BrCl]⁺ | Loss of the carbonyl group | |

| [C₆H₄BrCl]⁺ | Loss of the entire amide group |

Note: The m/z values will exhibit isotopic patterns due to Br and Cl.

The analysis of these fragmentation pathways, facilitated by high-resolution measurements, allows for the confirmation of the different structural units within this compound. uni-saarland.desavemyexams.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. pharmatutor.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption of light. vscht.cz

In this compound, the primary chromophore is the substituted benzene ring conjugated with the carbonyl group (C=O) of the amide function. This extended π-electron system is where the most significant electronic transitions occur. The bromine and chlorine atoms, along with the amide group, act as auxochromes. Auxochromes are substituents on a chromophore that modify the wavelength (λmax) and intensity (εmax) of the absorption. vscht.cz

Theoretical investigations, often employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic spectra of such molecules, especially in the absence of extensive experimental data. researchgate.netsharif.edumdpi.com These computational methods calculate the absorption wavelengths and corresponding oscillator strengths, providing insight into the nature of the electronic transitions. researchgate.net Studies on structurally similar molecules, such as 3-chlorobenzamide (B146230), have utilized TD-DFT to analyze their electronic properties and UV-Vis spectra in various solvents. niscpr.res.in

Detailed Research Findings

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions: π→π* and n→π*. pharmatutor.org

π→π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands. pharmatutor.orgutoronto.ca In this compound, the π-system of the benzene ring coupled with the carbonyl group gives rise to these absorptions. The presence of halogen and amide auxochromes is expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted benzene. vscht.cz

n→π Transitions:* This type of transition involves the excitation of an electron from a non-bonding (n) orbital, such as the lone pair orbitals of the oxygen atom in the carbonyl group or the nitrogen of the amide, to a π* antibonding orbital. pharmatutor.org These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π→π* transitions. pharmatutor.orgvscht.cz Their position can be sensitive to solvent polarity; an increase in solvent polarity generally leads to a hypsochromic (blue) shift for n→π* transitions. pharmatutor.org

Quantum chemical analyses, like those performed on related benzamides, involve the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The energy difference between the HOMO and LUMO provides an estimation of the energy required for the primary electronic excitation in the molecule. For this compound, the main absorption bands would correspond to transitions from the HOMO to the LUMO or other nearby unoccupied orbitals.

Based on theoretical calculations and experimental data for analogous compounds like 3-chlorobenzamide and other halogenated benzamides, the predicted UV-Vis absorption data for this compound are summarized below. niscpr.res.inresearchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Orbitals Involved (Typical) |

| ~210-230 | High (~10,000 - 20,000) | π → π | HOMO-1 → LUMO |

| ~240-260 | Moderate (~5,000 - 10,000) | π → π | HOMO → LUMO |

| ~280-300 | Low (~100 - 1,000) | n → π* | n(O) → LUMO |

Note: The values presented in this table are estimations based on theoretical principles and data from structurally related compounds. Actual experimental values may vary.

The chromophoric properties are significantly influenced by the electronic effects of the substituents. The bromo and chloro atoms exert a -I (inductive) effect and a +R (resonance) effect, where they withdraw electron density through the sigma bond but donate electron density to the π-system through their lone pairs. The resonance effect typically dominates in influencing the UV-Vis spectrum, leading to the observed bathochromic shifts. The amide group (-CONH₂) also contributes to the conjugated system, further modifying the electronic transitions. The interplay of these substituent effects determines the final positions and intensities of the absorption bands.

Computational Chemistry and Theoretical Modelling of 2 Bromo 3 Chlorobenzamide

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules. These calculations provide a theoretical framework for understanding the behavior of 2-Bromo-3-chlorobenzamide.

Geometrical Optimization and Conformational Landscapes

Computational studies, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional structure of this compound. chalcogen.ro This process, known as geometrical optimization, identifies the conformation with the lowest energy. For similar benzamide (B126) derivatives, computational analysis has been used to predict stable structures. chalcogen.ro Conformational analysis explores the different spatial arrangements of the atoms in the molecule and their relative energies, providing insight into the molecule's flexibility and the most likely shapes it will adopt. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. numberanalytics.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.comconicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more easily polarized and thus more reactive, while a larger gap indicates greater stability. mdpi.com For related compounds, these calculations have been performed to understand charge transfer within the molecule. researchid.co

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I - A) / 2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1 / η ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor ( χ² / 2η ).

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound (Note: The following values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations for this compound.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 5.00 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.50 |

| Electronegativity (χ) | 4.00 |

| Chemical Hardness (η) | 2.50 |

| Chemical Softness (S) | 0.40 |

| Electrophilicity Index (ω) | 3.20 |

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. wolfram.com Different colors represent different potential values:

Red: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. uni-muenchen.dewolfram.com

Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. uni-muenchen.dewolfram.com

Green: Regions of neutral or near-zero potential. wolfram.com

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and positive potential near the amide hydrogens. researchgate.net The halogen atoms (bromine and chlorine) can also exhibit regions of positive potential known as σ-holes, which can influence intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.deresearchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer, which contribute to molecular stability. researchgate.netmdpi.com The strength of these interactions is estimated using second-order perturbation theory, where a larger stabilization energy E(2) indicates a more significant interaction. uni-muenchen.de NBO analysis can elucidate intramolecular and intermolecular hydrogen bonding and other non-covalent interactions. mdpi.comuba.ar

Mulliken and Hirshfeld Charge Distribution Analyses

Mulliken and Hirshfeld population analyses are methods used to calculate the partial atomic charges on each atom in a molecule. stackexchange.com These charges provide insight into the distribution of electrons and the polarity of bonds.

Mulliken Population Analysis: This method partitions the electron density among the atoms based on the basis functions used in the calculation. stackexchange.com While widely used and easy to calculate, Mulliken charges can be sensitive to the choice of basis set. stackexchange.com

Hirshfeld Population Analysis: This method partitions the charge based on the electron density of the isolated atoms. unil.ch It is generally considered to be less dependent on the basis set than the Mulliken method. stackexchange.com

For this compound, these analyses would quantify the partial charges on the carbon, hydrogen, oxygen, nitrogen, bromine, and chlorine atoms, highlighting the electron-withdrawing effects of the electronegative atoms. researchgate.netresearchgate.net

Table 2: Hypothetical Atomic Charges for Selected Atoms in this compound (Note: These values are for illustrative purposes. Actual charges would be derived from specific quantum chemical calculations.)

| Atom | Mulliken Charge (a.u.) | Hirshfeld Charge (a.u.) |

|---|---|---|

| O (carbonyl) | -0.55 | -0.30 |

| N (amide) | -0.60 | -0.25 |

| C (carbonyl) | +0.70 | +0.20 |

| Br | -0.05 | -0.02 |

| Cl | -0.10 | -0.04 |

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation. niscpr.res.in For instance, theoretical calculations can simulate vibrational spectra (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectra. acs.orgresearchgate.net DFT methods, such as B3LYP, are commonly used to calculate vibrational frequencies. niscpr.res.in Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict ¹H and ¹³C NMR chemical shifts. niscpr.res.inacs.org The agreement between the calculated and experimental spectra serves to confirm the optimized molecular structure and provides a more detailed assignment of the spectral signals. researchgate.net

Simulated Vibrational Spectra (IR, Raman) and Comparison with Experimental Data

Vibrational spectroscopy is a fundamental technique for molecular characterization. Computational methods, especially DFT, are widely used to simulate the infrared (IR) and Raman spectra of molecules. These simulations provide a theoretical basis for assigning the vibrational modes observed in experimental spectra.

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Using a suitable level of theory, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the vibrational frequencies are calculated. chalcogen.roresearchgate.net These theoretical frequencies often have systematic errors due to the approximations inherent in the computational methods and the neglect of anharmonicity. researchgate.net To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical factor. researchgate.net

For related molecules like 3-chlorobenzamide (B146230) (3CBA), studies have demonstrated a strong correlation between theoretical and experimental vibrational data. researchgate.net For instance, the characteristic C=O stretching vibration, typically observed around 1634 cm⁻¹ experimentally, can be accurately predicted by DFT calculations. researchgate.net Similarly, the N-H stretching and bending modes of the amide group, as well as the various C-H and C-C vibrations of the benzene (B151609) ring, can be assigned with high confidence by comparing the simulated spectrum to the experimental one. chalcogen.roresearchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Benzamide Derivative (Note: Data is representative of typical findings for substituted benzamides, as specific experimental data for this compound is not available in the cited literature.)

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3400 | Scaled value ~3400 |

| N-H Symmetric Stretch | ~3200 | Scaled value ~3200 |

| C=O Stretch | ~1630-1670 | Scaled value ~1630-1670 |

| N-H Bend | ~1600-1640 | Scaled value ~1600-1640 |

| C-C Ring Stretch | ~1400-1600 | Scaled value ~1400-1600 |

| C-Cl Stretch | ~600-800 | Scaled value ~600-800 |

| C-Br Stretch | ~500-650 | Scaled value ~500-650 |

This table is illustrative and based on general data for halogenated benzamides. chalcogen.roresearchgate.netresearchgate.net

Computational Determination of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structure elucidation in organic chemistry. beilstein-journals.org The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org Computational chemistry offers methods to predict ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra and the confirmation of molecular structures.

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. liverpool.ac.uk The calculation is performed on the optimized molecular geometry. The predicted chemical shifts are then referenced against a standard compound, usually Tetramethylsilane (TMS), to yield values in parts per million (ppm) that can be directly compared with experimental data. libretexts.org

Studies on related molecules like 3-chlorobenzamide and other derivatives have shown that DFT calculations can predict proton and carbon chemical shifts with reasonable accuracy. researchgate.net Discrepancies between calculated and experimental values can arise from solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM), and the specific choice of DFT functional and basis set. liverpool.ac.uk Machine learning-augmented DFT methods have also emerged as powerful tools for achieving high accuracy in NMR shift prediction. beilstein-journals.org

| Atom | Calculated Chemical Shift (ppm) |

| C (C=O) | ~165-170 |

| C (C-Br) | ~115-120 |

| C (C-Cl) | ~130-135 |

| C (Aromatic) | ~125-140 |

| H (Amide, NH₂) | ~7.5-8.5 |

| H (Aromatic) | ~7.0-8.0 |

Values are referenced to TMS and are illustrative of typical ranges found in computational studies of similar compounds. researchgate.netlibretexts.org

Time-Dependent DFT (TD-DFT) for Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. uci.eduohio-state.edu It is widely used to simulate UV-Vis absorption spectra by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths. chalcogen.rouci.edu

The TD-DFT approach, often applied within a linear-response framework, provides information about the transition energies from the ground state to various excited states. uci.edu The results can be used to interpret experimental UV-Vis spectra, identifying the nature of the electronic transitions, such as n→π* or π→π* transitions. researchgate.net For example, in benzamide derivatives, transitions involving the carbonyl group and the aromatic ring are common. chalcogen.roresearchgate.net

The accuracy of TD-DFT calculations can be influenced by the choice of the exchange-correlation functional, and some standard functionals are known to have limitations, particularly in describing charge-transfer excitations. ohio-state.edursc.org Despite these challenges, TD-DFT remains a computationally efficient and generally reliable tool for predicting the electronic spectra of medium to large molecules. ohio-state.edu Analysis of the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the charge transfer characteristics of the excited states. chalcogen.ro

Table 3: Illustrative TD-DFT Calculated Electronic Excitation Data for a Benzamide Analogue (Note: Data is representative of typical TD-DFT results for substituted benzamides.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| ~4.0 | ~310 | ~0.02 | n → π |

| ~4.5 | ~275 | ~0.25 | π → π |

| ~5.2 | ~238 | ~0.30 | π → π* |

This table illustrates typical outputs from a TD-DFT calculation on a related aromatic amide. chalcogen.roresearchgate.netresearchgate.net

Mechanistic Studies through Computational Modelling

Computational modeling is a powerful asset for elucidating reaction mechanisms, providing insights into transition states and transient intermediates that are often inaccessible to experimental observation. For reactions involving ortho-halobenzamides, such as the palladium-catalyzed synthesis of phenanthridinones from 2-bromo-N-phenylbenzamide, DFT calculations have been instrumental. chemrxiv.orgwhiterose.ac.uk

These studies use DFT to map out the potential energy surface of the reaction. Key steps, such as the oxidative addition of the C-Br bond to a palladium(0) catalyst, are modeled to determine their energetic feasibility. whiterose.ac.uk Computational results have been used to propose the involvement of high-energy intermediates, such as transient Pd(IV) species, which are formed through a second oxidative addition. chemrxiv.orgwhiterose.ac.uk By calculating the energies of reactants, intermediates, transition states, and products, computational models can help to validate or challenge proposed mechanistic pathways and explain observed product distributions. whiterose.ac.uk

Crystal Engineering and Solid State Characteristics of 2 Bromo 3 Chlorobenzamide

Single Crystal X-ray Diffraction and Crystalline Packing

Although the crystal structure for 2-bromo-3-chlorobenzamide has not been reported, data from analogous compounds provide valuable insight. For instance, the closely related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was synthesized and its structure established by single-crystal X-ray diffraction analysis. researchgate.netgoogle.com The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net This space group is common for benzamide (B126) derivatives. Other related halogenated benzamides also crystallize in monoclinic systems, such as 3-chloro-N-(2-nitrophenyl)benzamide (space group P2₁/c) and N-(2,4-difluorophenyl)-2-fluorobenzamide (space group Pn). mdpi.comiucr.org Given these examples, it is plausible that this compound would also adopt a monoclinic crystal system.

Table 1: Crystallographic Data for the Analogue 2-Bromo-N-(2,4-difluorobenzyl)benzamide Data sourced from a study on the synthesis and characterization of this intermediate compound. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.1112(11) |

| b (Å) | 4.8926(3) |

| c (Å) | 17.4796(13) |

| **β (°) ** | 91.167(7) |

| **Volume (ų) ** | 1292.05(16) |

| Z (molecules/unit cell) | 4 |

In the solid state, the conformation of a molecule is influenced by the balance between intramolecular forces and the demands of efficient crystal packing. For benzamide derivatives, a key conformational feature is the dihedral angle between the plane of the amide group (-CONH₂) and the aromatic ring. In the crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide, the central amide moiety is nearly planar and forms significant dihedral angles with the two benzene (B151609) rings it connects. iucr.org Similarly, in two methoxyphenylbenzamide isomers, the central amide segment was found to be almost linear. jst.go.jpnih.gov The orientation of the amide group relative to the substituted benzene ring in this compound would be a critical factor in determining its packing and hydrogen bonding network. The presence of ortho-substituents (the bromine atom at position 2) can induce torsion, causing the amide group to be twisted out of the plane of the benzene ring to relieve steric strain.

Determination of Crystal System and Space Group

Investigation of Intermolecular Interactions

The supramolecular architecture of molecular crystals is governed by a variety of non-covalent interactions. mdpi.com In halogenated benzamides, hydrogen bonds, halogen bonds, and π-π stacking are the primary forces that direct molecular assembly. researchgate.netiucr.org

Hydrogen bonding is a dominant interaction in the crystal structures of amides. libretexts.orgsavemyexams.com The amide group provides both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen, C=O), leading to robust and predictable packing motifs. mdpi.com In the majority of primary benzamide crystal structures, molecules are linked into centrosymmetric dimers via a pair of N-H...O hydrogen bonds, forming a characteristic R²₂(8) ring motif. These dimers then often form extended chains or sheets. For instance, in halogen-substituted benzamides, the strong N-H...O hydrogen bond is a frequently observed supramolecular synthon that plays a crucial role in the crystal packing. iucr.orgiucr.org It is highly probable that the crystal structure of this compound would be heavily influenced by such N-H...O hydrogen bonds, linking molecules into dimers or catemeric chains.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or another halogen atom. researchgate.netacs.org This interaction has become a powerful tool in crystal engineering. acs.org In molecules like this compound, both the bromine and chlorine atoms can participate in halogen bonds.

Studies on related compounds show various types of halogen-based interactions. In some crystal structures, halogen···halogen contacts (e.g., Br···Br, Cl···Cl, Br···Cl) are observed, which can be classified as type I or type II depending on their geometry. jst.go.jp Type II interactions are generally considered to be stabilizing halogen bonds. jst.go.jp Furthermore, halogens can act as acceptors for C-H···X hydrogen bonds or as donors in C-X···O or C-X···π interactions. jst.go.jpacs.org For example, brominated crystals have been shown to form Br···O or Br···π contacts that enhance the formation of specific assemblies. acs.org The directionality of these bonds is a key feature; for instance, the C-X···O angle is typically close to 180°. researchgate.net The presence and nature of these interactions in this compound would depend on the competition and cooperation with the stronger N-H...O hydrogen bonds. jst.go.jp

Supramolecular Synthons and Their Contribution to Crystal Architecture

The crystal architecture of this compound is primarily dictated by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role. In aromatic amides, the amide group provides robust hydrogen bond donors (N-H) and acceptors (C=O), which are fundamental to the formation of predictable supramolecular synthons.

A common and well-established synthon in primary benzamides is the centrosymmetric head-to-head dimer formed via a pair of N-H···O hydrogen bonds, creating an R²₂(8) graph set motif. researchgate.net This dimer often serves as a fundamental building block, which can be further organized into more complex architectures like tapes or sheets through additional, weaker interactions. researchgate.net

In halogenated aromatic amides, such as this compound, the halogen atoms (bromine and chlorine) can also participate in intermolecular interactions. These can include halogen bonds (C-X···O or C-X···N) and other weaker contacts like C-H···X (where X is a halogen). acs.orgdcu.ie Studies on related halo-substituted benzamides have shown that intramolecular N-H···X hydrogen bonds can also occur, particularly forming stable five-membered rings. figshare.comacs.org The presence of both bromine and chlorine at the ortho and meta positions relative to the amide group introduces electronic and steric complexities that influence which synthons are preferentially formed.

Table 1: Potential Supramolecular Synthons in this compound

| Synthon Type | Description | Potential Role in Crystal Architecture |

|---|---|---|

| Amide-Amide Dimer | Centrosymmetric R²₂(8) motif via N-H···O hydrogen bonds. | Primary building block for tapes and sheets. researchgate.net |

| Halogen Bond | C-Br···O, C-Cl···O interactions. | Secondary interactions linking primary motifs. acs.orgrsc.org |

| Intramolecular H-Bond | Five-membered ring via N-H···Br or N-H···Cl. | Influences molecular conformation. figshare.comacs.org |

Polymorphism and Solvate Formation Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. researchgate.netsurfacemeasurementsystems.com Different polymorphs of the same compound can exhibit distinct physicochemical properties. While specific experimental studies on the polymorphism of this compound are not widely reported in the reviewed literature, the potential for its existence is high, given its molecular complexity and capacity for varied intermolecular interactions.

Polymorph screening, which involves crystallizing a compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures), is the standard experimental approach to discover new solid forms. researchgate.net For related molecules like 2-chlorobenzamide, multiple polymorphic forms have been identified, suggesting that this compound could also exhibit a similarly complex solid-form landscape. researchgate.net

Solvate formation, where solvent molecules are incorporated into the crystal lattice, is another common phenomenon. surfacemeasurementsystems.comresearchgate.net The propensity of a compound to form solvates depends on its ability to form favorable interactions with the solvent molecules. Given that the amide group can form hydrogen bonds with a variety of solvents (e.g., alcohols, water), it is plausible that this compound could form solvates. researchgate.net The formation of a solvate versus an unsolvated polymorph is often dependent on the crystallization solvent and conditions. surfacemeasurementsystems.com Desolvation of these forms can sometimes lead to the discovery of new, potentially metastable, anhydrous polymorphs. researchgate.net

Computational Crystal Structure Prediction

Computational Crystal Structure Prediction (CSP) has become an indispensable tool for exploring the potential polymorphic landscape of a molecule. researchgate.netrsc.org CSP methods aim to identify all thermodynamically plausible crystal structures based on the molecular structure, providing a "crystal energy landscape" where structures are ranked by their calculated lattice energies. rsc.orgchemrxiv.org

The process typically involves:

Generating a vast number of hypothetical crystal packing arrangements. uu.nl

Optimizing the geometry of these structures using force fields or more accurate quantum mechanical methods. nih.gov

Ranking the resulting structures based on their relative energies. rsc.orgnih.gov

For a molecule like this compound, CSP would be particularly valuable. It can predict the relative stability of different polymorphs that might arise from the competition between various supramolecular synthons (e.g., amide-amide dimers vs. catemer chains, and the role of halogen bonds). acs.org Density Functional Theory (DFT) calculations are often employed to refine the energies of the most promising low-energy structures, providing a more accurate ranking. ekb.egscience.gov These computational studies can guide experimental polymorph screening efforts, helping to target conditions that might favor the crystallization of a predicted, yet undiscovered, form. researchgate.netacs.org Recent advancements using machine learning and ab initio based force fields are making CSP more reliable and efficient. chemrxiv.orgnih.govarxiv.org

Co-crystallization Strategies for Designed Solid Forms

Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of a solid by combining it with a second, different molecule (a "coformer") in the same crystal lattice. researchgate.netnih.gov The components are linked by non-covalent interactions, typically hydrogen bonds. sysrevpharm.org This approach offers a powerful way to design solid forms with targeted properties. acs.orgrsc.org

For this compound, the primary amide group is the most attractive site for forming robust hydrogen-bonded heterosynthons with suitable coformers. rsc.org Carboxylic acids are excellent candidates for coformers, as they readily form a strong and predictable acid-amide heterosynthon. psu.edu Other potential coformers could include other molecules with strong hydrogen bond acceptor sites, like pyridines, which could compete with or complement the existing interactions. rsc.org

The selection of a coformer is guided by supramolecular synthon principles. The goal is to introduce a molecule that will reliably form a heterosynthon with the target molecule, disrupting the homomeric interactions (like the amide-amide dimer) that dominate the pure form's crystal structure. rsc.orgrsc.org Various methods can be used to prepare co-crystals, including solution evaporation, grinding (neat or liquid-assisted), and slurry crystallization. ekb.eg The successful design of a co-crystal of this compound would depend on a thorough understanding of its hydrogen bonding capabilities and the selection of a coformer that provides complementary functionality. psu.edursc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chlorobenzamide |

| Carboxylic acids |

Reactivity Profiles and Reaction Mechanism Studies of 2 Bromo 3 Chlorobenzamide

Reactivity at the Amide Functionality

The amide group is a versatile functional group that can undergo several types of reactions.

Amidation and Hydrolysis Pathways

Amides can be synthesized from carboxylic acids and amines. rsc.orglibretexts.org For instance, the reaction of 2-bromo-3-chlorobenzoic acid with an appropriate amine would yield 2-bromo-3-chlorobenzamide. This process often requires coupling agents to activate the carboxylic acid. jst.go.jp

Hydrolysis of amides, which breaks the C-N bond, can occur under both acidic and alkaline conditions. studymind.co.uklibretexts.org

Acidic Hydrolysis : When heated with a dilute acid like hydrochloric acid, this compound would hydrolyze to form 2-bromo-3-chlorobenzoic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Alkaline Hydrolysis : Heating with a base such as sodium hydroxide (B78521) would yield sodium 2-bromo-3-chlorobenzoate and ammonia (B1221849) gas. libretexts.org

The rate-determining step in amide hydrolysis can vary depending on the specific conditions and the structure of the amide. uregina.ca For some amides, the initial attack of the hydroxide or water molecule is rate-limiting, while for others, the subsequent breakdown of the tetrahedral intermediate is the slower step. uregina.ca

Derivatization Reactions Involving the Amide Nitrogen

The nitrogen atom of the amide in this compound can participate in various derivatization reactions. Although amides are much weaker bases than amines, the lone pair of electrons on the nitrogen can still react with strong electrophiles. studymind.co.uk

One common derivatization is the Hofmann rearrangement , where a primary amide is treated with bromine and a strong base to form a primary amine with one less carbon atom. While specific studies on this compound are not prevalent, this reaction is a general pathway for primary amides.

Additionally, the amide nitrogen can be alkylated or acylated under specific conditions, though this is less common than reactions at the aromatic ring due to the delocalization of the nitrogen's lone pair into the carbonyl group.

Transformation Reactions of the Aromatic Halogens

The presence of two different halogen atoms on the aromatic ring of this compound opens up possibilities for selective and diverse transformations.

Nucleophilic Aromatic Substitution (SNAr) in Polyhalogenated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, where a nucleophile replaces a halide on the aromatic ring. dalalinstitute.comwikipedia.org The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In this compound, the amide group is an electron-withdrawing group, which can activate the ring for nucleophilic attack.

The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com Given the two different halogens, the regioselectivity of the substitution would depend on the relative lability of the C-Br and C-Cl bonds and the reaction conditions. Generally, the C-Br bond is weaker and more prone to cleavage than the C-Cl bond.

A study on ortho-iodobenzamides demonstrated a directed SNAr reaction where an amine nucleophile specifically displaced the ortho-halogen. rsc.org This suggests that the amide group can direct the substitution to the 2-position (bromine) in this compound.

Electrophilic Aromatic Substitution on the Benzamide (B126) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. total-synthesis.comminia.edu.eg The amide group is a deactivating, ortho-, para-director, while the halogens are also deactivating but ortho-, para-directing. total-synthesis.com In this compound, the directing effects of the substituents are complex.

The amide group directs incoming electrophiles to the 4- and 6-positions.

The bromine at C2 directs to the 4- and 6-positions.

The chlorine at C3 directs to the 5- and 1- (amide) positions.

The combined effect of these groups would likely lead to a mixture of products, with the substitution pattern being highly dependent on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.com For these reactions to proceed, a catalyst is often required to generate a sufficiently strong electrophile to overcome the deactivating effects of the substituents. unizin.org

Selective Functionalization via Metal-Catalyzed Cross-Coupling

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed couplings. reddit.com

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. fishersci.co.ukresearchgate.net It is highly effective for creating C-C bonds. academie-sciences.fr this compound could selectively react at the C-Br position with an arylboronic acid to form a 2-aryl-3-chlorobenzamide.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. organic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would allow for the selective synthesis of 2-amino-3-chlorobenzamide (B171646) derivatives. beilstein-journals.orgacs.org Various phosphine (B1218219) ligands can be employed to optimize the reaction conditions and yields. nih.gov

Other Cross-Coupling Reactions: Other metal-catalyzed reactions like the Negishi (organozinc), Stille (organotin), and Kumada (organomagnesium) couplings could also be employed for the selective functionalization of this compound. wikipedia.orgorganic-chemistry.org Iron-catalyzed cross-coupling of chlorobenzamides with Grignard reagents has also been reported, offering a more sustainable approach. researchgate.net

The table below summarizes potential selective cross-coupling reactions for this compound.

| Reaction | Catalyst/Reagents | Bond Formed | Selective Position |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Arylboronic acid | C-C | C2 (Bromine) |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N | C2 (Bromine) |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | C-C | C2 (Bromine) |

| Stille Coupling | Pd catalyst, Organotin reagent | C-C | C2 (Bromine) |

| Kumada Coupling | Pd or Ni catalyst, Grignard reagent | C-C | C2 (Bromine) |

Mechanistic Investigations of Complex Reaction Networks

While specific, detailed studies on the complex reaction networks of this compound are not extensively documented in publicly available literature, significant insights can be drawn from analogous systems, such as 2-bromo-N-arylbenzamides. These related compounds are known to participate in intricate palladium-catalyzed reactions that produce a wide array of products, highlighting the potential for rich and complex chemistry. smolecule.comresearchgate.net

Research on the palladium-catalyzed functionalization of 2-bromo-N-phenylbenzamide, for instance, reveals a transformation that is highly sensitive to reaction conditions and can generate numerous side-products alongside the major product. smolecule.com This type of reaction is ideal for studying complex networks because the starting material has multiple reactive sites, including C-Br and C-H bonds, as well as the amide group, which can direct or participate in bond activation steps. smolecule.comresearchgate.net

A prominent example is the synthesis of phenanthridinones from o-halobenzamides. The proposed mechanism for this transformation involves several key steps that form a catalytic cycle and branching pathways:

Oxidative Addition : The reaction is believed to initiate with the oxidative addition of the C-Br bond of the benzamide to a low-valent palladium(0) species, forming a Pd(II) intermediate. smolecule.com

C-H Activation/Second Oxidative Addition : The subsequent step is more complex and can be influenced by the substrate and reaction conditions. It may involve a base-assisted, amide-directed C-H activation or a second oxidative addition, potentially leading to a transient Pd(IV) intermediate. smolecule.comresearchgate.net Computational studies using DFT methods have been employed to probe the viability of these high-energy intermediates. smolecule.com

Reductive Elimination : The final step involves reductive elimination from the palladium center to form the new C-C or C-N bonds of the product, regenerating the Pd(0) catalyst. researchgate.net

The interplay between different catalytic cycles can lead to a complex product mixture. For the model reaction of 2-bromo-N-phenylbenzamide, high-throughput experimentation combined with multivariate data analysis has been used to map the reaction signature, revealing how solvents, bases, temperature, and reaction time influence the distribution of products and by-products. smolecule.com This approach allows for a comprehensive understanding of the reaction network, correlating side-products to the main product and providing mechanistic rationale. smolecule.com

Given its structure, this compound could theoretically undergo similar palladium-catalyzed intramolecular or intermolecular coupling reactions. The presence of the C-Br bond ortho to the amide group makes it a prime candidate for cyclization reactions via C-H activation of a suitable N-substituent or intermolecular dimerization and annulation processes. The specific pathways and the complexity of the resulting reaction network would be highly dependent on the chosen catalyst, ligands, and reaction conditions.

Table 1: Influence of Reaction Parameters on Product Distribution in a Model Pd-catalyzed Benzamide Coupling Reaction (Based on data for analogous 2-bromo-N-phenylbenzamide systems) smolecule.com

| Parameter | Condition A (e.g., DMF, K₂CO₃, 80°C) | Condition B (e.g., Toluene, Cs₂CO₃, 110°C) | Anticipated Outcome for this compound Analogue |

| Major Product | High yield of desired phenanthridinone | Moderate yield of phenanthridinone, increased side-products | The primary cyclized or coupled product's yield would be sensitive to solvent polarity and base strength. |

| Key By-products | Debrominated starting material, biaryl compounds | Products from catalyst deactivation, symmetrical amides | Formation of 3-chlorobenzamide (B146230) (debromination) or biaryl structures would likely compete with the main reaction pathway. |

| Catalyst State | Homogeneous catalytic cycle | Potential for nanoparticle formation or catalyst degradation | The stability and activity of the palladium catalyst would be critical, with higher temperatures potentially leading to catalyst decomposition and a more complex product profile. |

Kinetic and Thermodynamic Considerations in this compound Reactions

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles. While specific experimental data for this compound is scarce, the influence of its halogen substituents can be predicted based on established physical organic chemistry concepts and studies of related molecules.

Kinetic Considerations:

Kinetic studies on related systems, such as the Hofmann rearrangement of substituted N-chlorobenzamides, demonstrate the profound impact of ring substituents on reaction rates. Current time information in Bangalore, IN. The electronic properties of the bromo and chloro substituents in this compound would play a crucial role in any reaction involving the aromatic ring or the amide functionality.

Inductive and Resonance Effects : Both bromine and chlorine are electron-withdrawing via induction but can be weak resonance donors. In the case of this compound, the ortho-bromo and meta-chloro groups primarily exert an electron-withdrawing effect. This would influence the electron density of the aromatic ring and the acidity of the amide N-H protons.

Transition State Stabilization : In a potential reaction, the substituents would affect the stability of any charged intermediates or transition states. For example, in a reaction where a positive charge develops on the ring, the electron-withdrawing halogens would be destabilizing and slow the reaction rate. Conversely, in a reaction involving a nucleophilic attack on the ring, these groups could be rate-enhancing.

Activation Parameters : Kinetic studies of analogous reactions allow for the determination of activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). Current time information in Bangalore, IN. These values provide insight into the transition state's nature. For instance, a highly ordered transition state, typical of a concerted mechanism, is characterized by a large negative ΔS‡. Current time information in Bangalore, IN. It can be inferred that reactions of this compound would exhibit activation parameters reflecting the specific electronic and steric demands of its mechanism.

Table 2: Representative Activation and Thermodynamic Parameters for a Related Benzamide Reaction (Data is illustrative, based on kinetic studies of substituted benzamides in analogous reactions) Current time information in Bangalore, IN.

| Substituent Pattern | Relative Rate (k_rel) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanistic Implication |

| Unsubstituted | 1.0 | 85 | -30 | Baseline for comparison. |

| Electron-Donating (e.g., 4-MeO) | > 10 | < 85 | -25 | Stabilization of an electron-deficient transition state. |

| Electron-Withdrawing (e.g., 4-NO₂) | < 0.1 | > 85 | -35 | Destabilization of an electron-deficient transition state. |

| Predicted for 2-Br, 3-Cl | < 1 | > 85 | ~ -30 | The strong electron-withdrawing nature would likely slow reactions involving electrophilic aromatic substitution or those with electron-deficient transition states. |

Thermodynamic Considerations:

Thermodynamics dictates the feasibility and final equilibrium distribution of products. Computational chemistry, using methods like Density Functional Theory (DFT), has been applied to related molecules like 2-bromobenzamide (B1207801) to calculate thermodynamic properties.

Bond Energies : The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol) and C-H bonds (approx. 410 kJ/mol). This thermodynamic difference is the primary reason the C-Br bond is the most likely site for initial oxidative addition in palladium-catalyzed reactions.

Gibbs Free Energy (ΔG) : The spontaneity of a reaction is determined by the change in Gibbs Free Energy (ΔG = ΔH - TΔS). Even with a favorable enthalpy change, a highly negative entropy change (e.g., in a cyclization reaction where two molecules combine into one) could render the reaction non-spontaneous at higher temperatures. Therefore, the balance between enthalpy and entropy is critical in determining the reaction outcome. Theoretical calculations on 2-bromobenzamide have determined its optimized molecular structure and thermodynamic parameters, providing a basis for estimating the properties of the di-substituted analogue.

Advanced Research Avenues and Future Directions

2-Bromo-3-chlorobenzamide as a Crucial Building Block in Complex Organic Synthesis

The utility of this compound as a precursor in complex organic synthesis is rooted in the differential reactivity of its functional groups. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in common cross-coupling reactions, allowing for selective functionalization. This regioselectivity is a cornerstone of modern synthetic strategy, enabling the sequential introduction of different molecular fragments onto the aromatic ring.

Research on related dihalogenated aromatic compounds demonstrates that the bromide position is highly amenable to transition-metal-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, for the formation of new carbon-carbon bonds. ossila.com Similarly, Buchwald-Hartwig amination can be selectively performed at the C-Br bond to introduce nitrogen-based functionalities. ossila.com Following the initial reaction at the bromo position, the less reactive chloro substituent can be targeted under more forcing conditions or with specialized catalyst systems, providing a pathway to tri-substituted benzamide (B126) derivatives that would be challenging to synthesize otherwise. The amide group itself can act as a directing group or be transformed into other functional groups, further expanding its synthetic utility.

The ortho-positioning of the bromine atom relative to the amide is particularly significant. This arrangement can be exploited in copper-catalyzed domino reactions to construct polycyclic systems like (Z)-3-methyleneisoindoline-1-ones from related 2-bromobenzamides. acs.org This highlights the potential of this compound to serve as a key intermediate in the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

| Reaction Type | Reactive Site | Potential Product Class | Significance |

| Suzuki-Miyaura Coupling | C-Br | Aryl- or Alkyl-substituted 3-chlorobenzamides | Formation of C-C bonds, building molecular complexity. |

| Buchwald-Hartwig Amination | C-Br | N-Aryl- or N-Alkyl-2-amino-3-chlorobenzamides | Introduction of nitrogen-containing functional groups. ossila.com |

| Heck Coupling | C-Br | Alkenyl-substituted 3-chlorobenzamides | Formation of C-C double bonds. |

| Sonogashira Coupling | C-Br | Alkynyl-substituted 3-chlorobenzamides | Introduction of alkyne moieties for further functionalization. |

| Copper-Catalyzed Domino Reactions | C-Br and Amide | Polycyclic Heterocycles | Rapid construction of complex molecular architectures. acs.org |

Exploration in Supramolecular Chemistry and Engineered Self-Assembled Materials

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, is a field where this compound shows considerable promise. kdpublications.in The assembly of molecules into larger, ordered structures is governed by non-covalent interactions. kdpublications.in The this compound molecule possesses several features that can drive self-assembly.

The primary amide group is a classic motif for forming robust and directional hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This allows for the formation of well-defined patterns, such as one-dimensional tapes or two-dimensional sheets. Furthermore, the bromine and chlorine atoms can participate in halogen bonding—a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). These halogen bonds can interact with Lewis bases like the carbonyl oxygen of a neighboring molecule, providing an additional layer of control over the final supramolecular architecture.

The interplay between strong hydrogen bonding from the amide and weaker, yet highly directional, halogen bonding from the chloro and bromo substituents could lead to the formation of complex and potentially functional materials. Researchers are exploring how to engineer molecules that self-assemble into specific structures to create materials with novel electronic, optical, or porous properties. kdpublications.innih.gov The study of how molecules like this compound pack in the solid state can provide insights into designing crystalline materials with desired characteristics. nih.gov

| Interaction Type | Participating Groups | Role in Self-Assembly | Potential Resulting Structure |

| Hydrogen Bonding | Amide (N-H and C=O) | Primary driving force for assembly; highly directional. kdpublications.in | Tapes, sheets, rosettes. |

| Halogen Bonding | C-Br and C-Cl (donors), C=O (acceptor) | Directional control, reinforces H-bond networks. | 3D networks, co-crystals. |

| π–π Stacking | Benzene (B151609) Ring | Stabilizes layered structures. | Stacked columnar or sheet-like arrays. |

| Dipole-Dipole Interactions | C-Br, C-Cl, C=O bonds | General attractive forces influencing crystal packing. | Dense, stable crystal lattices. |

Contributions to Theoretical Organic Chemistry and Computational Material Science

Computational chemistry provides powerful tools for predicting and understanding molecular behavior without the need for laboratory experiments. For a molecule like this compound, theoretical methods such as Density Functional Theory (DFT) are invaluable. researchgate.netresearchid.co These calculations can predict a wide range of properties.

Molecular Geometry: DFT calculations can determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. researchid.co

Electronic Properties: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) reveals information about the molecule's reactivity, electron-donating and accepting capabilities, and its potential performance in electronic devices. researchgate.netresearchid.co

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchid.co This is crucial for predicting how the molecule will interact with other reagents or how it will self-assemble via non-covalent interactions.

Spectroscopic Properties: Theoretical calculations can predict vibrational (FTIR, Raman) and NMR spectra, which are essential for characterizing the molecule and confirming its structure. researchgate.netacs.org

These computational studies are not merely academic; they provide a rational basis for designing new experiments. By simulating how this compound might interact with other molecules or form larger assemblies, scientists can pre-screen candidates for new materials with targeted properties, accelerating the pace of discovery in material science.

| Computational Method | Calculated Property | Scientific Insight Provided |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Predicts the stable 3D structure and conformation. researchid.co |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Understands electronic transitions and optical properties. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap | Assesses chemical reactivity and electronic transport potential. researchgate.netresearchid.co |

| Molecular Electrostatic Potential (MEP) | Electron Density Map | Identifies sites for electrophilic and nucleophilic attack and non-covalent interactions. researchid.co |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points | Characterizes the nature and strength of covalent and non-covalent bonds. |

Development of Sustainable Synthetic Routes and Methodologies

The chemical industry is increasingly focused on "green chemistry," which aims to develop processes that are more environmentally friendly, efficient, and safe. The synthesis of specialty chemicals like this compound and its derivatives is an area ripe for such innovation.

Traditional methods for forming related molecules often rely on stoichiometric reagents and precious metal catalysts like palladium. ossila.com Modern research is focused on developing more sustainable alternatives. For instance, iron-catalyzed cross-coupling reactions are gaining prominence as iron is an earth-abundant, inexpensive, and low-toxicity metal. researchgate.net Developing an iron-based catalyst system for the selective functionalization of this compound would represent a significant step towards a more sustainable chemical synthesis.

Another avenue is the use of green reaction conditions. This includes employing environmentally benign solvents, using renewable starting materials, or utilizing energy-efficient technologies like flow chemistry. beilstein-journals.org Research into using natural products, such as d-glucosamine, as ligands in metal-catalyzed reactions for related benzamides points towards a future where bio-derived materials can replace complex, synthetically demanding ligands. acs.org Applying these principles to the synthesis and modification of this compound will be a key goal for future process development, ensuring that its potential can be realized in an economically and environmentally sustainable manner.

| Synthetic Approach | Traditional Method | Sustainable Alternative | Benefit of Alternative |

| Catalyst | Palladium, Platinum | Iron, Copper acs.orgresearchgate.net | Lower cost, reduced toxicity, earth-abundant. |

| Ligands | Complex Phosphine (B1218219) Ligands | Bio-derived ligands (e.g., d-glucosamine) acs.org | Renewable, potentially biodegradable, lower cost. |

| Reaction Conditions | Batch Reactors, High Temperatures | Flow Chemistry, Microreactors beilstein-journals.org | Improved safety, higher efficiency, better process control. |

| Solvents | Chlorinated Solvents (e.g., DCM) | Water, Ethanol, or Supercritical CO₂ | Reduced environmental impact and worker hazard. |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-3-chlorobenzamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Synthesis typically involves coupling 2-bromo-3-chlorobenzoic acid with an amine source via amidation. For example, activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with ammonia or a primary amine. Optimization includes:

- Temperature control (e.g., 0–5°C during acylation to minimize side reactions).

- Catalytic use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Purification via recrystallization using ethanol/water mixtures.

Reference analogous protocols for bromo-chloro benzamide derivatives in PubChem data .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- NMR : Focus on NMR (δ 7.2–8.5 ppm for aromatic protons, split patterns indicating substituent positions) and NMR (C=O at ~165–170 ppm).

- IR : Confirm amide C=O stretch (~1640–1680 cm) and N–H bend (~1550 cm).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (CHBrClNO: ~234.5 g/mol) and isotopic patterns for Br/Cl.

Cross-validate with NIST Chemistry WebBook standards for related benzamides .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodological Answer :

- Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis.

- Use desiccants (e.g., silica gel) to mitigate moisture-induced decomposition.

- Monitor purity via HPLC every 6 months; degradation products may include dehalogenated byproducts.

Stability protocols align with bromo-chloro phenol derivatives in Kanto Reagents’ catalogs .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer :

- Step 1 : Verify solvent effects (e.g., DMSO vs. CDCl) on chemical shifts using tools like ChemDraw or ACD/Labs.

- Step 2 : Perform DFT calculations (e.g., Gaussian 16) with solvent models (PCM) to simulate and shifts.

- Step 3 : Cross-check with crystallographic data (if available) to validate substituent orientations.

Discrepancies often arise from tautomerism or conformational flexibility; see NIST’s guidelines for computational validation .

Q. What strategies minimize dehalogenation during the synthesis of halogen-dense benzamides like this compound?

- Methodological Answer :

- Reagent Selection : Avoid strong bases (e.g., NaOH) that promote elimination; use mild bases like pyridine.

- Temperature : Maintain reactions below 60°C to prevent thermal cleavage of C–Br bonds.

- Catalyst Screening : Test Pd-free systems (e.g., CuI/ligand combinations) for coupling steps.

Evidence from bromo-fluoro benzamide syntheses suggests these methods reduce halogen loss .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing Br and Cl groups activate the ring for NAS at specific positions.

- Computational Modeling : Use DFT to map electrostatic potential surfaces (EPS) and identify electrophilic centers.

- Experimental Validation : React with methoxide (MeO⁻) to track substitution regioselectivity (e.g., meta vs. para to substituents).

Similar analyses are documented for fluorinated benzamide analogs in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.